2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone
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Description
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19FN6OS and its molecular weight is 386.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest is part of a broader class of chemicals that have been synthesized and characterized for various applications. For example, the synthesis of related compounds with fluorobenzyl and piperidinyl groups has been explored for their potential in medicinal chemistry. These compounds undergo rigorous spectroscopic characterization, including IR, NMR, and MS studies, to confirm their structure. The thermal stability is also analyzed using techniques like TGA and DSC. This foundational work is critical for understanding the compound's physical and chemical properties, which can inform its potential applications in scientific research (Govindhan et al., 2017).
Antimicrobial Activity
The antimicrobial properties of related compounds have been evaluated against a range of bacterial and fungal species. Synthesized derivatives have shown significant activity, highlighting the potential of these compounds in developing new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics. Research into such compounds can lead to the discovery of new therapeutic options for treating infections (Suresh et al., 2016).
Anticancer Activity
Compounds within this chemical class have been synthesized and tested for their cytotoxicity against cancer cell lines, such as HepG-2 (liver cancer) and A549 (lung cancer). Some derivatives have displayed significant cytotoxicity, suggesting potential applications in cancer treatment. Molecular docking studies also provide insights into how these compounds interact with biological targets, which is crucial for understanding their mechanism of action and optimizing their anticancer activity (Muniyappan et al., 2020).
Pharmacokinetics and Protein Binding
The interaction of synthesized molecules with human serum albumin, a major drug carrier protein in the bloodstream, has been studied using fluorescence spectroscopy. These studies are essential for understanding the pharmacokinetics of a compound, including its distribution, metabolism, and excretion, which are critical factors in drug development. By elucidating the nature of these interactions, researchers can better predict how a compound behaves in the body, potentially leading to applications in drug delivery and design (Govindhan et al., 2017).
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6OS/c19-14-7-3-2-6-13(14)10-25-17-16(22-23-25)18(21-12-20-17)27-11-15(26)24-8-4-1-5-9-24/h2-3,6-7,12H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZHFVJEIIGWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.